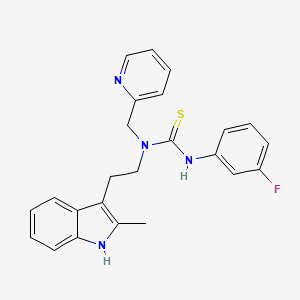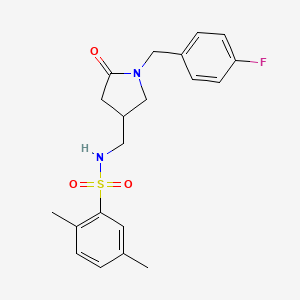
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione is a complex organic compound with a unique structure combining several functional groups. This hybrid molecule is designed for specific interactions in biological and chemical systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione involves several key steps:
Formation of the dihydroquinoline moiety: : This can be synthesized through the hydrogenation of quinoline.
Oxidation to form the oxoethyl group: : Typically achieved using oxidizing agents like potassium permanganate.
Condensation reaction: : The dihydroquinoline derivative is then condensed with a methoxyphenyl-substituted imidazolidine to form the final product.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to maintain optimal reaction conditions and enhance yield. Solvents and reagents are carefully chosen for their efficiency and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the dihydroquinoline moiety, forming quinolinone derivatives.
Reduction: : Reductive reactions can further stabilize the quinoline ring system.
Substitution: : Functional groups on the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: : Halogenating agents, alkylating agents.
Major Products
Oxidation: : Formation of quinolinone derivatives.
Reduction: : Further hydrogenated quinoline systems.
Substitution: : Varied derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
The compound is used as an intermediate in organic synthesis, aiding in the formation of complex molecules for further research.
Biology
In biology, it's often used to study enzyme interactions due to its unique structural motifs that mimic certain natural substrates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, particularly its interactions with biological macromolecules.
Industry
In industrial applications, it serves as a precursor for manufacturing dyes, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
Molecular Targets and Pathways
The compound interacts with enzyme active sites, mimicking the transition states of natural substrates. This interaction is particularly significant in the study of enzyme inhibition and drug design. The quinoline and imidazolidine moieties provide a versatile framework for binding to various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dihydroquinolin-1-yl)-2-oxoethyl derivatives
5-Methylimidazolidine-2,4-dione compounds
Methoxyphenyl-substituted molecules
Highlighting Uniqueness
The uniqueness of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione lies in its combined structural features which provide distinct reactivity and interaction profiles, making it an invaluable tool in scientific research and industrial applications.
That's the full breakdown of this compound! Hope you find it helpful.
Propriétés
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-22(16-9-11-17(29-2)12-10-16)20(27)25(21(28)23-22)14-19(26)24-13-5-7-15-6-3-4-8-18(15)24/h3-4,6,8-12H,5,7,13-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUMDWZQRGLEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2546440.png)
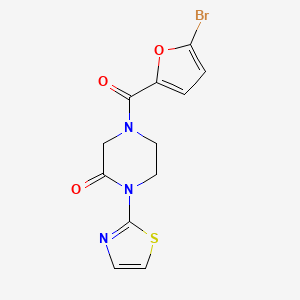

![2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2546446.png)
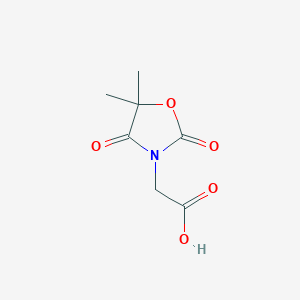
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)
![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)
![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)
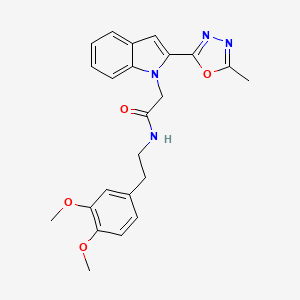
![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)
![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2546460.png)
![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)
